2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9-10(8-16-20-9)7-15-14(17)11-5-4-6-12(18-2)13(11)19-3/h4-6,8H,7H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZFQQZFIYCSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an amine derivative. The reaction is carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine.
Scientific Research Applications
2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following benzamide derivatives share structural or functional similarities with the target compound:
Key Observations:
- However, oxadiazoles often exhibit higher metabolic stability compared to oxazoles .
- Substituent Effects : Methoxy groups (2,3-dimethoxy in the target compound) increase hydrophilicity and may modulate pharmacokinetics, whereas nitro or thioether groups () enhance electrophilicity for covalent interactions .
Research Findings and Functional Insights
Physicochemical Properties
Data Tables
Table 1: Structural and Functional Comparison of Selected Benzamides
Table 2: Heterocyclic Impact on Bioactivity
Biological Activity
2,3-Dimethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide is a benzamide derivative with the molecular formula C13H14N2O4. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal and pharmaceutical chemistry. The compound is synthesized through the reaction of 2,3-dimethoxybenzoic acid with an amine derivative in the presence of a base like triethylamine and a solvent such as tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may modulate oxidative stress and inflammatory responses by interacting with specific enzymes or receptors . The exact mechanisms are still under investigation, but insights into its potential roles include:
- Oxidative Stress Modulation : It may influence pathways related to oxidative stress, which is crucial in various diseases.
- Enzyme Interaction : Potential interactions with enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1) have been suggested, indicating possible implications in neurodegenerative diseases .
Biological Activity Summary
The compound has been evaluated for several biological activities, including:
- Antioxidant Activity : Demonstrated potential in reducing oxidative stress markers in vitro.
- Antibacterial Activity : Preliminary studies indicate effectiveness against certain bacterial strains.
- Enzyme Inhibition : Notable inhibition of AChE and BACE1, relevant for Alzheimer's disease research.
Research Findings
Recent studies have focused on the compound's inhibitory effects on key enzymes involved in neurodegenerative diseases. The following table summarizes the inhibitory activities based on IC50 values:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 9.01 |
| Reference Compound (Donepezil) | AChE | 0.046 |
| This compound | BACE1 | 9.01 |
| Reference Compound (Quercetin) | BACE1 | 4.89 |
These findings indicate that while the compound shows promise as an AChE and BACE1 inhibitor, it is less potent than established drugs like donepezil and quercetin .
Case Studies
Several case studies have highlighted the compound's potential therapeutic applications:
- Neuroprotective Effects : In vitro studies have shown that treatment with this compound can lead to reduced cell death in neuronal cell lines exposed to oxidative stress.
- Antibacterial Efficacy : A study indicated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities and interactions of the compound with target enzymes, supporting experimental findings regarding its inhibitory effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
